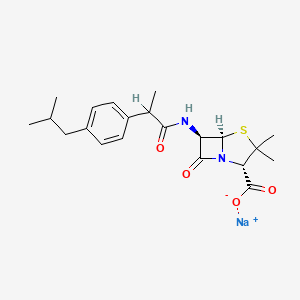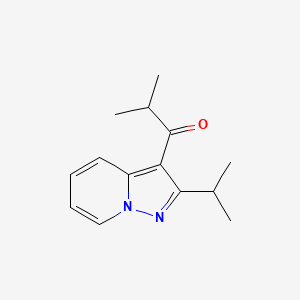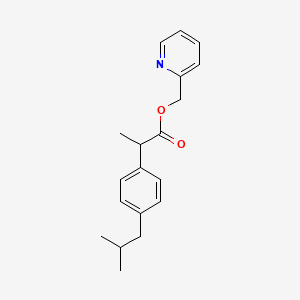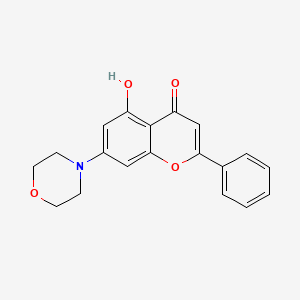
Ladirubicin
Overview
Description
Ladirubicin is an anthracycline derivative with potential antineoplastic activity. It is a small molecule drug developed by Pfizer Inc. and is known for its DNA alkylating properties, which inhibit DNA replication and transcription, causing DNA damage and exhibiting antitumor efficacy .
Preparation Methods
Ladirubicin is synthesized through a series of chemical reactions starting from daunorubicinThe reaction conditions typically include the use of organic solvents and specific catalysts to facilitate the chemical transformations . Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ladirubicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aziridinyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Ladirubicin has a wide range of scientific research applications, particularly in the field of oncology. It has shown promising results in the treatment of various cancers, including breast cancer, colorectal cancer, melanoma, and non-small cell lung cancer . In addition to its antitumor activity, this compound is also used in research to study DNA damage and repair mechanisms, as well as the development of drug delivery systems to improve its therapeutic efficacy and reduce systemic toxicity .
Mechanism of Action
Ladirubicin exerts its effects primarily through DNA alkylation and intercalation. It forms complexes with DNA by intercalating between base pairs, which inhibits DNA replication and transcription. This leads to DNA strand breakage and the inhibition of topoisomerase II activity, preventing the religation portion of the ligation-religation reaction . This compound also affects the regulation of gene expression and produces free radical damage to DNA .
Comparison with Similar Compounds
Ladirubicin is similar to other anthracyclines such as doxorubicin and daunorubicin. it has unique properties that make it distinct:
Doxorubicin: While both this compound and doxorubicin are used in cancer treatment, this compound has shown reduced cardiotoxicity compared to doxorubicin.
Daunorubicin: This compound is a derivative of daunorubicin with modifications that enhance its antitumor activity and ability to penetrate the blood-brain barrier. Other similar compounds include idarubicin and epirubicin, which also belong to the anthracycline family and share similar mechanisms of action.
Properties
CAS No. |
171047-47-5 |
|---|---|
Molecular Formula |
C29H31NO11S |
Molecular Weight |
601.6 g/mol |
IUPAC Name |
[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-(aziridin-1-yl)-2-methyloxan-3-yl] methanesulfonate |
InChI |
InChI=1S/C29H31NO11S/c1-13-28(41-42(3,37)38)18(30-8-9-30)10-20(39-13)40-19-12-29(36,14(2)31)11-17-21(19)27(35)23-22(26(17)34)24(32)15-6-4-5-7-16(15)25(23)33/h4-7,13,18-20,28,34-36H,8-12H2,1-3H3/t13-,18-,19-,20-,28+,29-/m0/s1 |
InChI Key |
VMDWTZZCNDEKIO-CBNJBKGYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulfonyldaunorubicin ladirubicin PNU 159548 PNU-159548 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















